Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl esters are a class of organic compounds that contain a tert-butyl group attached to an ester functional group . They are commonly used in organic synthesis due to their stability and ease of handling .
Synthesis Analysis
The synthesis of tert-butyl esters typically involves the reaction of a carboxylic acid with tert-butanol in the presence of a strong acid catalyst . The exact conditions and reagents used can vary depending on the specific compounds involved .Molecular Structure Analysis
Tert-butyl esters have a characteristic molecular structure consisting of a tert-butyl group (-C(CH3)3) attached to an ester functional group (-COOR), where R is a variable group . The exact structure of “Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate” would depend on the specific identity of this R group .Chemical Reactions Analysis
Tert-butyl esters can participate in a variety of chemical reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact molecular structure . Tert-butyl esters are generally stable and non-polar, and they often have low boiling points due to their inability to form hydrogen bonds .Scientific Research Applications
Asymmetric Synthesis of Amines
Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate derivatives are valuable in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, closely related intermediates, are used for synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method highlights the role of tert-butyl derivatives in activating imines for nucleophilic addition, serving as chiral directing groups, and being easily cleavable post-addition (Ellman, Owens, & Tang, 2002).
Stereoselective Synthesis
The compound is involved in stereoselective syntheses processes, where tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives react to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. Such processes emphasize its utility in creating compounds with specific stereochemical configurations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Ligand Synthesis for Catalysis
It's used in synthesizing new diphosphite ligands for rhodium-catalyzed hydroformylation, where its derivatives form chelate metal complexes with rhodium, palladium, and platinum. This application demonstrates its role in facilitating selective catalysis, highlighting its importance in industrial chemistry (Mikhel et al., 2011).
Versatile Synthetic Building Blocks
Tert-butyl cinnamates, derived from this compound, serve as versatile synthetic building blocks. They undergo high trans-selectivity aziridination and enable highly selective ring-opening reactions, showcasing the compound's utility in complex organic synthesis (Armstrong & Ferguson, 2012).
Fluorous Synthesis
Derivatives of tert-butyl alcohol, closely related to this compound, have been explored as novel protecting groups in fluorous synthesis. This research indicates the potential for fluorous derivatives to protect and immobilize nonpolar carboxylic acids, showcasing the adaptability of tert-butyl derivatives in modern synthetic methods (Pardo, Cobas, Guitián, & Castedo, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which can be utilized in various chemical transformations .
Biochemical Pathways
The tert-butyl group has been found to be relevant in nature and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s molecular weight is 216277 , which could influence its bioavailability.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVPQDZAGYXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374654-00-8 |
Source
|
Record name | tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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